molecular formula C16H18N2O4S B6395350 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% CAS No. 1261989-67-6

4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%

Cat. No. B6395350
CAS RN: 1261989-67-6
M. Wt: 334.4 g/mol
InChI Key: RQHGQKAUNJPTMK-UHFFFAOYSA-N
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Description

4-(3-t-Butylsulfamoylphenyl)picolinic acid (4-TBS-PPA) is a synthetic compound with a variety of applications in both scientific research and industrial production. It is a white crystalline solid with a molecular weight of 261.3 g/mol. The compound is soluble in both water and organic solvents, making it a versatile and useful reagent for a variety of applications.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of compounds, including indole derivatives, alkyl-substituted quinolines, and acyl-substituted quinolines. It has also been used as a catalyst in the synthesis of quinolines and indoles from aryl halides. Additionally, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been used in the synthesis of heterocyclic compounds such as thiazoles, pyridines, and pyrimidines.

Mechanism of Action

4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is a versatile reagent that can be used in a variety of chemical reactions. In the synthesis of heterocyclic compounds, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% acts as a catalyst, facilitating the formation of a ring structure. The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% in the synthesis of quinolines and indoles is not well understood. However, it is believed that 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% acts as an acid catalyst, protonating the aryl halide and facilitating its reaction with the nucleophile.
Biochemical and Physiological Effects
4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is not known to have any biochemical or physiological effects. However, it is important to note that 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is a synthetic compound and should not be ingested or applied to the skin.

Advantages and Limitations for Lab Experiments

4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has a number of advantages for use in laboratory experiments. It is soluble in both water and organic solvents, making it a versatile reagent for a variety of reactions. Additionally, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is relatively inexpensive and can be easily obtained from chemical suppliers.
One of the main limitations of 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is its low solubility in some solvents. This can make it difficult to use in some reactions, as the compound may not be able to dissolve in the reaction mixture. Additionally, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is a relatively weak acid, which means that it may not be as effective as stronger acids in certain reactions.

Future Directions

There are a number of potential future directions for 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%. One potential application is in the synthesis of novel heterocyclic compounds. Additionally, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% may be useful in the synthesis of other organic compounds, such as amines and amides. Another potential application is in the synthesis of pharmaceuticals and other biologically active compounds. Finally, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% may be useful in the synthesis of polymers, such as polyurethanes and polyesters.

Synthesis Methods

4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-t-butylsulfamoylbenzene with anhydrous hydrochloric acid in a 1:1 molar ratio. This reaction produces 4-t-butylsulfamoylbenzene hydrochloride, which is then reacted with picolinic acid in a 1:1 molar ratio in the second step. This yields 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% as a white crystalline solid.

properties

IUPAC Name

4-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-5-11(9-13)12-7-8-17-14(10-12)15(19)20/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHGQKAUNJPTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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